molecular formula C18H27N3O3 B6771460 N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide

N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6771460
M. Wt: 333.4 g/mol
InChI Key: WLBCVUZMAOVRMK-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a morpholine group and a carboxamide group, along with a cyclohexyloxyethyl side chain.

Properties

IUPAC Name

N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-18(20-8-11-24-16-4-2-1-3-5-16)17-14-15(6-7-19-17)21-9-12-23-13-10-21/h6-7,14,16H,1-5,8-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBCVUZMAOVRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCNC(=O)C2=NC=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide typically begins with commercially available starting materials such as 4-chloropyridine-2-carboxylic acid, morpholine, and 2-(cyclohexyloxy)ethanol.

  • Step-by-Step Synthesis

      Step 1: The 4-chloropyridine-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

      Step 2: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine to form 4-morpholin-4-ylpyridine-2-carboxamide.

      Step 3: The final step involves the alkylation of the carboxamide with 2-(cyclohexyloxy)ethanol using a suitable base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The morpholine ring can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide
  • 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, N-(2-cyclohexyloxyethyl)-4-morpholin-4-ylpyridine-2-carboxamide stands out due to its unique combination of a morpholine ring and a pyridine ring. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.

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